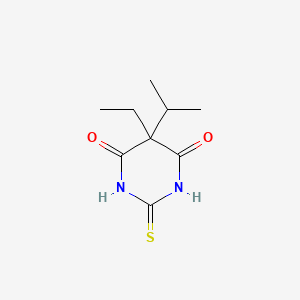
Barbituric acid, 5-ethyl-5-isopropyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-ethyl-5-isopropyl-2-thio-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the ethyl, isopropyl, and thio groups in its structure distinguishes it from other barbituric acid derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-isopropyl-2-thio- typically involves the reaction of barbituric acid with ethyl and isopropyl groups under specific conditions. One common method includes the use of sodium methylate in methanol, followed by the addition of ethyl acetate and urea . The reaction is carried out under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include advanced techniques such as chromatography and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- is used as a building block in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the behavior of thio-substituted barbiturates in biological systems.
Medicine: Barbituric acid derivatives, including 5-ethyl-5-isopropyl-2-thio-, have been explored for their sedative and anticonvulsant properties. They are investigated for their potential use in treating neurological disorders and as anesthetic agents .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of barbituric acid, 5-ethyl-5-isopropyl-2-thio-, involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels . This modulation leads to increased synaptic inhibition and a reduction in neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: An ultra-short-acting barbiturate used in anesthesia.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Comparison: Barbituric acid, 5-ethyl-5-isopropyl-2-thio-, is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. Compared to phenobarbital and thiopental, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications where other barbiturates may not be as effective .
Eigenschaften
CAS-Nummer |
39847-06-8 |
|---|---|
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
5-ethyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
BMPIYRKMKYJEHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=S)NC1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


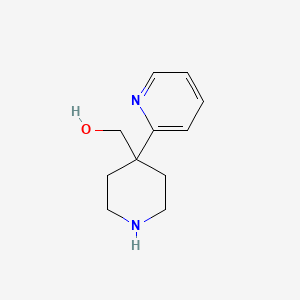
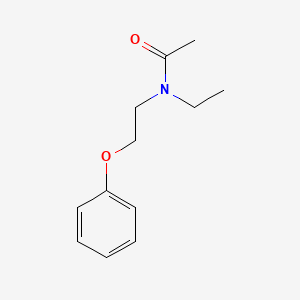

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
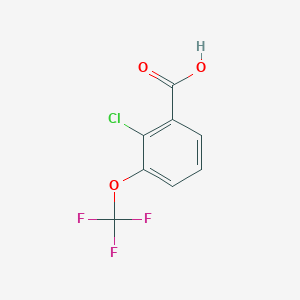
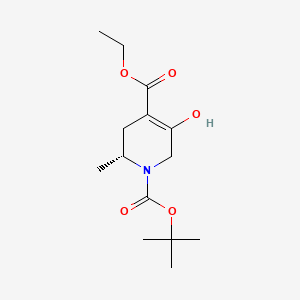
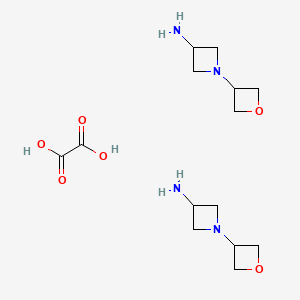
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
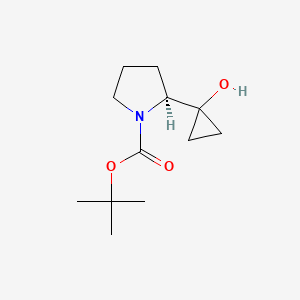
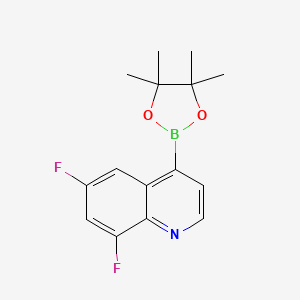
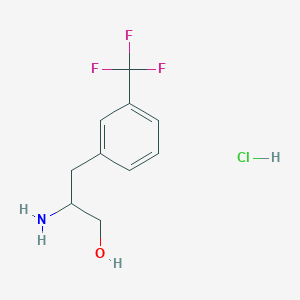


![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
